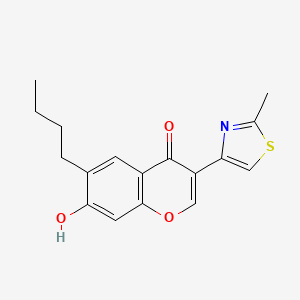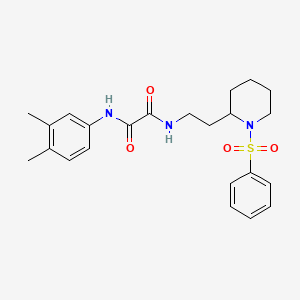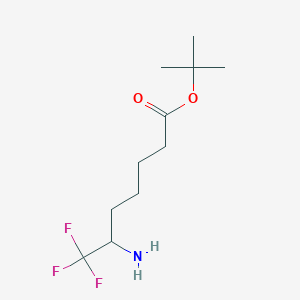
methyl (4-(N-((1-(4-methoxyphenyl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (4-(N-((1-(4-methoxyphenyl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate” is a complex organic compound. It contains a cyclopentyl ring, which is a cyclic hydrocarbon with a five-membered ring . This compound also contains a methoxy group (-OCH3), a sulfamoyl group (-SO2NH2), and a carbamate group (-OCONH2).
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopentyl ring would provide a rigid, three-dimensional structure, while the other functional groups could participate in various intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a carbamate group could make it susceptible to hydrolysis .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
Research has focused on the synthesis and transformation of carbamate compounds, demonstrating their versatility in organic synthesis. For instance, Velikorodov et al. (2017) have detailed the oxidative transformation of methyl (4-acetylphenyl)carbamate to methyl [4-(oxoacetyl)phenyl]carbamate, showcasing a method to create pyridazine derivatives, among other products (Velikorodov & Shustova, 2017). This highlights the compound's role in generating structures with potential biological activity.
Structural Studies
The structural analysis of carbamate derivatives also plays a crucial role in understanding their chemical behavior and potential applications. Boubekeur et al. (1991) investigated the structure of a related N-methoxycarbonylamino compound, providing insights into the molecular configuration and interactions that could influence its reactivity and functional applications in synthetic chemistry (Boubekeur et al., 1991).
Biological Modifications and Activity
While focusing on non-drug-related applications, it's noteworthy that the broader class of carbamates undergoes various biological and nonbiological modifications, impacting their potential use in different scientific domains. Knaak (1971) detailed how methylcarbamate insecticides are modified through processes like hydrolysis and oxidation in biological systems (Knaak, 1971). This research underlines the importance of understanding carbamate transformations for their safe and effective use in environmental and agricultural applications.
Advanced Functional Materials
The development of new materials also benefits from research on carbamate derivatives. For instance, the synthesis of aromatic carbamates with chromen-2-one fragments by Velikorodov et al. (2014) illustrates the potential of these compounds in creating functional materials with unique optical or electronic properties (Velikorodov et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl N-[4-[[1-(4-methoxyphenyl)cyclopentyl]methylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-18-9-5-16(6-10-18)21(13-3-4-14-21)15-22-29(25,26)19-11-7-17(8-12-19)23-20(24)28-2/h5-12,22H,3-4,13-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLZIZRRKDTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-((1-(4-methoxyphenyl)cyclopentyl)methyl)sulfamoyl)phenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methylphenyl)-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2980123.png)

![N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2980125.png)
![5-{3-[(4-Chlorophenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2980127.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2980131.png)
![4-hydroxy-N-[3-(trifluoromethyl)phenyl]dihydro-2(3H)-isoxazolecarboxamide](/img/structure/B2980132.png)

![4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane](/img/structure/B2980137.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2980138.png)
![Ethyl 3-[(3-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2980140.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2980142.png)
